![molecular formula C51H43N13O12S6 B8084472 N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(21E)-21-ethylidene-9,30-dihydroxy-18-(1-hydroxyethyl)-40-methyl-16,19,26,31,42,46-hexaoxo-32-oxa-3,13,23,43,49-pentathia-7,17,20,27,45,51,52,53,54,55-decazanonacyclo[26.16.6.12,5.112,15.122,25.138,41.147,50.06,11.034,39]pentapentaconta-2(55),4,6,8,10,12(54),14,22(53),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B8084472.png)

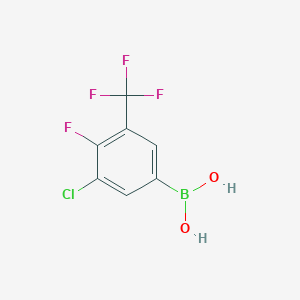

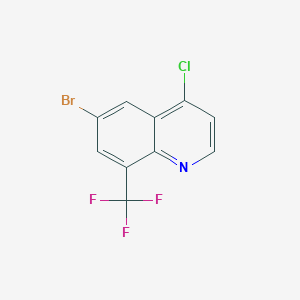

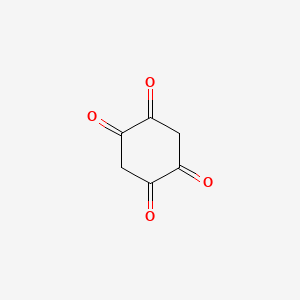

N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(21E)-21-ethylidene-9,30-dihydroxy-18-(1-hydroxyethyl)-40-methyl-16,19,26,31,42,46-hexaoxo-32-oxa-3,13,23,43,49-pentathia-7,17,20,27,45,51,52,53,54,55-decazanonacyclo[26.16.6.12,5.112,15.122,25.138,41.147,50.06,11.034,39]pentapentaconta-2(55),4,6,8,10,12(54),14,22(53),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide

Übersicht

Beschreibung

Nosiheptide is a thiopeptide antibiotic produced by the bacterium Streptomyces actuosus. It is known for its potent activity against various bacterial pathogens, primarily gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci . Nosiheptide is constructed solely of proteinogenic amino acids and has ribosomal origin, making it a member of the ribosomally synthesized and posttranslationally modified peptide family of natural products .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Nosiheptid wird durch einen komplexen biosynthetischen Weg synthetisiert, der die Translation eines Vorläuferpeptids beinhaltet, das umfassenden posttranslationalen Modifikationen unterliegt. Die Biosynthese beginnt mit der Translation eines 50 Aminosäuren langen Vorläuferpeptids, das aus einem 37 Aminosäuren langen Leaderpeptid besteht, das mit einem 13 Aminosäuren langen Strukturpeptid fusioniert ist . Das Strukturpeptid unterliegt einer Cyclisierung und anderen Modifikationen, um die endgültige Thiopeptidstruktur zu bilden.

Industrielle Produktionsverfahren: Die industrielle Produktion von Nosiheptid umfasst typischerweise Fermentationsprozesse unter Verwendung von Streptomyces actuosus. Die Fermentationsbedingungen, einschließlich Temperatur, pH-Wert und Nährstoffversorgung, werden optimiert, um die Ausbeute an Nosiheptid zu maximieren. Die dynamische Optimierung von Fed-Batch-Fermentationsprozessen wurde untersucht, um die Nosiheptid-Produktion zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nosiheptid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation und Cyclisierung. Die Verbindung enthält mehrere Thiazolringe und einen zentralen tetrasubstituierten Pyridinbaustein, die an seiner chemischen Reaktivität beteiligt sind .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von Nosiheptid verwendet werden, sind Cytochrom-P450-Enzyme, die Oxidationsreaktionen katalysieren. Der biosynthetische Weg umfasst selektive Hydroxylierungs- und oxidative Kupplungsreaktionen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit Nosiheptid gebildet werden, sind hydroxylierte und etherverknüpfte Derivate. Diese Modifikationen verbessern die antibakteriellen Eigenschaften der Verbindung .

Wissenschaftliche Forschungsanwendungen

Nosiheptid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Nosiheptid dient als Modellverbindung für die Untersuchung der Thiopeptid-Biosynthese und posttranslationalen Modifikationen.

Biologie: Es wird verwendet, um die Mechanismen der bakteriellen Resistenz und die Rolle von ribosomalen Inhibitoren zu untersuchen.

5. Wirkmechanismus

Nosiheptid entfaltet seine Wirkung, indem es an die 50S-ribosomale Untereinheit bindet und die Aktivität von Elongationsfaktoren hemmt und so die Proteinsynthese verhindert . Dieser Mechanismus ähnelt dem anderer Thiopeptid-Antibiotika, wie z. B. Thiostrepton . Die Hemmung der Proteinsynthese führt schließlich zum Tod der Bakterienzellen.

Ähnliche Verbindungen:

Thiostrepton: Ein weiteres Thiopeptid-Antibiotikum mit einem ähnlichen Wirkmechanismus.

Nocathiacin I: Strukturell ähnlich Nosiheptid, mit einem indolischen Seitenring und einer Etherverknüpfung.

Einzigartigkeit von Nosiheptid: Nosiheptid ist aufgrund seiner spezifischen Struktur einzigartig, die fünf Thiazolringe, einen zentralen tetrasubstituierten Pyridinbaustein und einen bicyclischen Makrocyclus umfasst. Diese Strukturmerkmale tragen zu seiner potenten antibakteriellen Aktivität und seiner Fähigkeit bei, die Proteinsynthese zu hemmen .

Die einzigartige Struktur und der biosynthetische Weg von Nosiheptid machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und industrielle Anwendungen. Seine potenten antibakteriellen Eigenschaften und sein einzigartiger Wirkmechanismus sind weiterhin Gegenstand intensiver Forschung.

Wirkmechanismus

Nosiheptide exerts its effects by tightly binding to the 50S ribosomal subunit, inhibiting the activities of elongation factors and preventing protein synthesis . This mechanism is similar to that of other thiopeptide antibiotics, such as thiostrepton . The inhibition of protein synthesis ultimately leads to the death of bacterial cells.

Vergleich Mit ähnlichen Verbindungen

Thiostrepton: Another thiopeptide antibiotic with a similar mechanism of action.

Nocathiacin I: Structurally similar to nosiheptide, featuring an indolic side ring and an ether linkage.

Uniqueness of Nosiheptide: Nosiheptide is unique due to its specific structure, which includes five thiazole rings, a central tetrasubstituted pyridine moiety, and a bicyclic macrocycle. These structural features contribute to its potent antibacterial activity and its ability to inhibit protein synthesis .

Nosiheptide’s distinct structure and biosynthetic pathway make it a valuable compound for scientific research and industrial applications. Its potent antibacterial properties and unique mechanism of action continue to be subjects of extensive study.

Eigenschaften

IUPAC Name |

N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(21E)-21-ethylidene-9,30-dihydroxy-18-(1-hydroxyethyl)-40-methyl-16,19,26,31,42,46-hexaoxo-32-oxa-3,13,23,43,49-pentathia-7,17,20,27,45,51,52,53,54,55-decazanonacyclo[26.16.6.12,5.112,15.122,25.138,41.147,50.06,11.034,39]pentapentaconta-2(55),4,6,8,10,12(54),14,22(53),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H43N13O12S6/c1-5-23-46-60-28(14-79-46)41(70)56-25-10-33(67)50(74)76-11-21-7-6-8-24-34(21)18(2)35(54-24)51(75)82-17-31(57-42(71)29-15-80-47(25)61-29)48-58-26(12-78-48)37-22(45-59-30(13-77-45)43(72)64-36(20(4)65)44(73)55-23)9-32(66)38(63-37)49-62-27(16-81-49)40(69)53-19(3)39(52)68/h5-9,12-16,20,25,31,33,36,54,65-67H,3,10-11,17H2,1-2,4H3,(H2,52,68)(H,53,69)(H,55,73)(H,56,70)(H,57,71)(H,64,72)/b23-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAOHXRUMXWDLQ-MUDSWDHVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=CS2)C(=O)NC3CC(C(=O)OCC4=C5C(=C(C(=O)SCC(C6=NC(=CS6)C7=NC(=C(C=C7C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)O)C9=NC(=CS9)C(=O)NC(=C)C(=O)N)NC(=O)C1=CSC3=N1)NC5=CC=C4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C2=NC(=CS2)C(=O)NC3CC(C(=O)OCC4=C5C(=C(C(=O)SCC(C6=NC(=CS6)C7=NC(=C(C=C7C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)O)C9=NC(=CS9)C(=O)NC(=C)C(=O)N)NC(=O)C1=CSC3=N1)NC5=CC=C4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H43N13O12S6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1222.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56377-79-8 | |

| Record name | Nosiheptide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

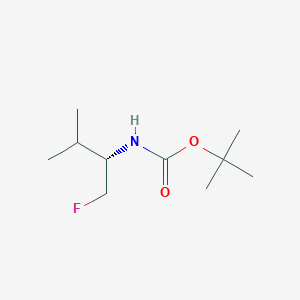

![[2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B8084391.png)